molecular formula C5H7ClN2S B8772380 5-(2-Chloroethyl)thiazol-2-amine

5-(2-Chloroethyl)thiazol-2-amine

Cat. No. B8772380
M. Wt: 162.64 g/mol
InChI Key: UOHGVGVADGKJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloroethyl)thiazol-2-amine is a useful research compound. Its molecular formula is C5H7ClN2S and its molecular weight is 162.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C5H7ClN2S

Molecular Weight

162.64 g/mol

IUPAC Name

5-(2-chloroethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C5H7ClN2S/c6-2-1-4-3-8-5(7)9-4/h3H,1-2H2,(H2,7,8)

InChI Key

UOHGVGVADGKJMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)N)CCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 2-(2-amino-thiazol-5-yl)-ethanol (0.844 g, 5.853 mmol) was added thionyl chloride (3 mL). The mixture was heated at 62° C. for 1 h. The volatiles were removed under reduced vacuum. The residue was co-evaporated with toluene (3×5 mL) to give 0.963 g of 5-(2-chloro-ethyl)-thiazol-2-ylamine crude 5-(2-chlorothyl)-2-thiazolamine monohydrochloride as brown oil.
Quantity
0.844 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a suspension of 14.73 g of 2-amino-5-thiazoleethanol, monohydrochloride (Example B) in 200 ml of chloroform is added rapidly 50 ml of thionyl chloride. The mixture is refluxed for 30 minutes, cooled to room temperature, filtered through a pad of Celite, concentrated to a brown oily solid, and crystallized from ethanol-diethyl ether to give 5-(2-chloroethyl)-2-thiazolamine as the monohydrochloride salt; mp 145°-147° C.
Name
2-amino-5-thiazoleethanol, monohydrochloride
Quantity
14.73 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
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